3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-21-14-5-4-11(16)7-15(14)23(19,20)18-9-13(10-18)22-12-3-2-6-17-8-12/h2-8,13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOHIYWMUJLLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Azetidine Core Formation
The azetidine ring serves as the central scaffold for the target compound. Patent WO2000063168A1 outlines a robust method for synthesizing substituted azetidines via cyclization reactions. A representative procedure involves:
Cyclization of Amine Precursors :
Deprotection and Functionalization :
- The tert-butyl and silyl protecting groups are removed under acidic conditions, and the resulting azetidine is functionalized via nucleophilic substitution. For example, reaction with mesyl chloride in the presence of triethylamine forms the mesylate intermediate, which is subsequently displaced by amines or alkoxides.
The introduction of the sulfonylaryl group occurs via sulfonylation of the azetidine nitrogen. BenchChem and Vulcanchem describe analogous procedures:
Sulfonylation Reaction :
- Reagents : 5-Fluoro-2-methoxyphenylsulfonyl chloride, azetidine derivative, base (e.g., triethylamine or pyridine).
- Conditions : Conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours.
- Workup : The reaction mixture is washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and concentrated.
Key Considerations :
Coupling of Azetidine Sulfonamide with Pyridine
The final step involves forming the ether linkage between the azetidine and pyridine moieties. While direct methods are scarce, analogous nucleophilic substitutions from PMC9462319 and AU2019290545B2 provide insights:
Nucleophilic Displacement :
Alternative Mitsunobu Reaction :
Purification and Characterization
Chromatographic Techniques :
Spectroscopic Confirmation :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also play a role in modulating biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzene
- 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiophene
Uniqueness
3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is unique due to its combination of a pyridine ring and an azetidine ring, which provides distinct chemical and biological properties compared to similar compounds
Biological Activity
3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic compound characterized by its complex molecular structure, which includes a sulfonyl group and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is with a molecular weight of approximately 389.42 g/mol. The presence of a fluorine atom, methoxy group, and sulfonamide linkage contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN3O5S |
| Molecular Weight | 389.42 g/mol |
| CAS Number | 2034430-07-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes that are critical for cellular metabolism, particularly those involved in nucleic acid synthesis.
- Receptor Modulation : The pyridine ring may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antitumor Activity
Recent studies have indicated that 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine exhibits significant antitumor activity. In vitro assays demonstrated:
- Cell Line Testing : The compound showed efficacy against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The IC50 values were found to be in the low micromolar range, indicating potent cytotoxicity.
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated antimicrobial effects:
- Bacterial Inhibition : It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from to , depending on the bacterial strain tested.
Study 1: Antitumor Efficacy
In a controlled study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.
Study 2: Antimicrobial Properties
A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a notable reduction in bacterial colony-forming units (CFUs), supporting its potential as an antimicrobial agent.
Research Findings
Several research findings highlight the biological potential of this compound:
- In Vitro Studies : Compounds structurally similar to 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine have shown promising results in preclinical models for both cancer and infectious diseases.
- Structure-Activity Relationship (SAR) : Modifications to the methoxy and sulfonamide groups can enhance biological activity, suggesting avenues for further drug development.
Q & A
Basic Research Questions
Q. What are the key structural features of 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine that influence its reactivity and biological activity?
- Answer : The compound’s structure includes:
- A pyridine ring (electron-deficient aromatic system) enabling π-π stacking and hydrogen bonding.
- An azetidine ring (4-membered nitrogen heterocycle) conferring conformational rigidity and metabolic stability .
- A sulfonyl group (5-fluoro-2-methoxyphenylsulfonyl) enhancing electrophilicity and potential interactions with biological targets (e.g., enzymes or receptors) .
- Methoxy and fluorine substituents on the phenyl ring, which modulate lipophilicity and electronic effects, impacting solubility and target affinity .
Q. What synthetic methodologies are reported for preparing 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine?
- Answer : A three-step synthesis is typical:
Sulfonylation : Reacting azetidine with 5-fluoro-2-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or EtN) .
Nucleophilic Substitution : Introducing the pyridine moiety via SN2 reaction between 3-hydroxyazetidine and activated pyridine derivatives (e.g., chloropyridines) .
Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N) to prevent oxidation of sensitive intermediates .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing hazardous reagents?
- Answer :
- Green Chemistry Approach : Replace traditional oxidants (e.g., Cr(VI) salts) with sodium hypochlorite (NaOCl) for sulfonylation or cyclization steps, as demonstrated in triazolopyridine synthesis .
- Solvent Selection : Use ethanol or water instead of DCM or DMF to reduce toxicity .
- Catalysis : Explore phase-transfer catalysts or microwave-assisted reactions to enhance reaction efficiency .
- Data Table :
| Condition | Yield (%) | Hazard Score (1–5) |
|---|---|---|
| NaOCl in ethanol | 73 | 2 |
| DDQ in DCM | 68 | 4 |
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Answer :
- Systematic Substitution : Modify substituents on the pyridine (e.g., electron-withdrawing groups at C-2) or phenyl ring (e.g., replacing methoxy with halogens) .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
- Computational Tools : Perform molecular docking (e.g., AutoDock) to predict binding modes and affinity .
Q. How should researchers address contradictions in biological activity data across studies?
- Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and compound purity (>95% by HPLC) .
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate results across multiple replicates.
- Data Reconciliation : Use meta-analysis to identify outliers or confounding variables (e.g., solvent effects in cell culture media) .
Methodological Recommendations
- Synthesis : Prioritize green solvents (ethanol, water) and non-toxic oxidants (NaOCl) for scalability .
- Characterization : Combine NMR (1H, 13C, 19F), HRMS, and X-ray crystallography for structural confirmation .
- Biological Testing : Employ orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity and reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
